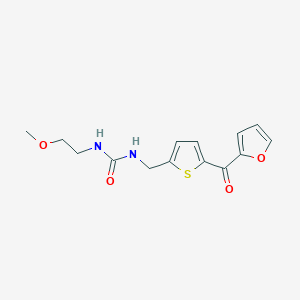
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound that features both furan and isoxazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes . The furan ring can be introduced via a separate synthetic route involving the cyclization of appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed .
Análisis De Reacciones Químicas
Types of Reactions
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: Both the furan and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the isoxazole ring can produce isoxazolines .
Aplicaciones Científicas De Investigación
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory response . It may also interact with other proteins and receptors, modulating various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamides.
Furan Derivatives: Compounds with furan rings, such as furanones and furfurals.
Uniqueness
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide is unique due to its combination of furan and isoxazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to compounds with only one of these rings .
Propiedades
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-13(19,7-9-3-2-5-20-9)8-14-11(17)12(18)15-10-4-6-21-16-10/h2-6,19H,7-8H2,1H3,(H,14,17)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSCLMYTUNGMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=NOC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE HYDROCHLORIDE](/img/structure/B2730274.png)




![N-(1,3-benzothiazol-2-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2730279.png)
![Ethyl 4-oxo-4-((pyridin-2-ylmethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)butanoate](/img/structure/B2730280.png)







